![molecular formula C13H18ClNO3 B2744166 叔丁基 [1-(2-氯苯基)-2-羟基乙基]氨基甲酸酯 CAS No. 1245622-65-4](/img/structure/B2744166.png)

叔丁基 [1-(2-氯苯基)-2-羟基乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

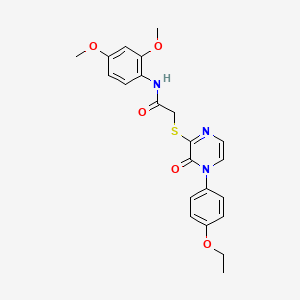

“tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate” is a chemical compound. It’s a derivative of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids . The compound has a molecular weight of 271.74 .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, mono- and di-alkyne-substituted monoboc protected o-phenylenediamines were reacted with different substituted aryl azides to yield new compounds . Another synthesis pathway involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine, followed by the reaction of the resulting product with tert-butyl isocyanate.Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The InChI code for a similar compound, tert-butyl carbamate, is 1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis

The tert-butyl carbamate becomes protonated in a reaction. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .科学研究应用

Crystallography and Polymorphism Studies

The compound has been used in crystallography to identify new polymorphs, which are different structural forms of a molecule that can have distinct physical properties. A recent study reported a new polymorph of tert-Butyl (2-aminophenyl)carbamate , showcasing differences in space group symmetry, conformational variation, and hydrogen bonding network dimensionality .

Synthesis of Benzimidazole Compounds

It serves as a precursor in the synthesis of benzimidazole heterocyclic compounds. These compounds have broad-spectrum disease activity and are being explored as potential replacements for benzoxa-diazoles in potent anti-tubercular drugs .

Computational Chemistry and Molecular Modeling

The compound’s data, including NMR, HPLC, LC-MS, and UPLC, are valuable for computational chemistry applications. Programs like Amber and GROMACS utilize this data for simulation visualizations, aiding in the understanding of molecular interactions and dynamics .

Palladium-Catalyzed Synthesis

tert-Butyl carbamate: is used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines. This is a crucial step in the production of various pharmaceuticals and organic compounds .

Synthesis of Functionalized Pyrroles

The compound is involved in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have applications in medicinal chemistry and materials science .

Redox-Active Ligand Creation

Ortho-Phenylenediamine, a related compound, is used as a redox-active ligand. This application is significant in synthetic chemistry for creating conducting polymers and other innovative materials .

Analytical Chemistry

In analytical chemistry, the compound’s properties are exploited for quality control and method development. Its well-characterized structure and behavior under various conditions make it a standard for comparison and calibration .

未来方向

作用机制

Target of Action

The primary targets of “tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Biochemical Pathways

Carbamates are known to be involved in various chemical reactions, but the specific pathways affected by this compound and their downstream effects require further investigation .

Pharmacokinetics

One related compound has been reported to have high GI absorption , which may suggest similar properties for this compound. More research is needed to confirm this and to fully outline the compound’s pharmacokinetic properties .

Result of Action

The molecular and cellular effects of “tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate” are currently unknown. As research progresses, we will gain a better understanding of how this compound acts at the molecular and cellular levels .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

属性

IUPAC Name |

tert-butyl N-[1-(2-chlorophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDJTXCEBSCKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2744086.png)

![5-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2744087.png)

![5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744089.png)

![Methyl 4-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2744093.png)

![N-(3,4-dimethoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2744094.png)

![4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine](/img/structure/B2744098.png)

![2-[(Prop-2-enoylamino)methyl]-3-(3,4,5-trifluorophenyl)propanamide](/img/structure/B2744101.png)

![methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744102.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2744104.png)